[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO5/c1-10-14-7-16-17(12-3-5-13(22)6-4-12)9-26-19(16)11(2)20(14)27-21(25)15(10)8-18(23)24/h3-7,9H,8H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZYWBGRRKAHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a chemical compound with the molecular formula and a molecular weight of 382.8 g/mol . It is also known by several synonyms, including 664366-16-9, MFCD03661308, and 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid .
Chemical Information
- IUPAC Name The IUPAC name is 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid .
- InChI The InChI code is InChI=1S/C21H15ClO5/c1-10-14-7-16-17(12-3-5-13(22)6-4-12)9-26-19(16)11(2)20(14)27-21(25)15(10)8-18(23)24/h3-7,9H,8H2,1-2H3,(H,23,24) .
- InChIKey The InChIKey is LSZYWBGRRKAHPL-UHFFFAOYSA-N .
- SMILES The SMILES notation is CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)O .
Potential Applications
While the search results do not provide specific applications of [3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid, they do highlight the broader context of similar compounds and their uses:
- Anti-inflammatory Activity Some chromeno β-lactam hybrids, related in structure, have demonstrated anti-inflammatory activity . For example, compound 13b (Ar = 4-ClC6H4, Ar1 = 4-MeC6H4) showed a significant anti-inflammatory ratio .
- Anti-fibrotic Agents Certain H-chromenopyridines have been identified as anti-fibrotic agents . Compounds 22a (Ar = 4-FC6H4) and 22c (Ar = 4-BrC6H4) exhibited inhibitory activity towards human hepatic stellate cells . They also reduced HCV NS3 and NS5A proteins in HCV subgenome-expressing cells, suggesting a potential role in inhibiting HCV translation/replication activities .
- Medicinal Chemistry Multicomponent reactions are used in the synthesis of biologically active molecules, indicating the potential for this compound in medicinal chemistry .
- Antibacterial Activity Other studies focus on the antibacterial activity of different compounds, suggesting a potential avenue for exploration .
Mechanism of Action
The mechanism of action of [3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the phenyl ring at position 3 significantly influence physicochemical and biological properties:
Key Observations:
- Chlorophenyl vs.
- p-Tolyl Substitution : The higher yield (96%) in EMAC10164a suggests that electron-donating groups (e.g., methyl) on the phenyl ring improve synthetic efficiency compared to electron-withdrawing groups like chlorine .
- Methoxy Substitution : The 4-methoxyphenyl derivative () employs a multicomponent synthesis route, highlighting structural flexibility in accessing diverse analogues .
Modifications to the Acetic Acid Side Chain
The acetic acid moiety at position 6 is critical for bioactivity. Variations include:
Key Observations:
- Sulfonohydrazide Derivatives: Compounds like I-10 exhibit fungicidal activity, suggesting that extending the side chain with sulfonohydrazide groups introduces new biological functions .
- Propanoic Acid vs.
- Piperidine Carboxamide Addition : ZINC02123811 demonstrates that replacing the acetic acid with a bulkier group enables SARS-CoV-2 Mpro inhibition, emphasizing the role of side-chain flexibility in target binding .
Biological Activity
The compound [3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid , with the CAS number 664366-16-9, is a synthetic organic molecule that belongs to the class of furocoumarins. This compound is characterized by a unique structural framework that includes a chromene core fused with a furan ring and substituted with a chlorophenyl group and an acetic acid moiety. Furocoumarins are known for their diverse biological activities, including photosensitizing, antifungal, and antitumor properties. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C21H15ClO5
- Molecular Weight : 382.8 g/mol
- Purity : >95%
Biological Activities
Research into the biological activities of [3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid has yielded promising results:
-
Antitumor Activity :
- Similar compounds within the furocoumarin family have demonstrated significant antitumor effects. Studies suggest that structural modifications can enhance these properties, indicating potential therapeutic applications for this compound in cancer treatment.
-
Enzyme Inhibition :
- Preliminary studies indicate that this compound may act as an inhibitor for various enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX). For instance, related compounds have shown IC50 values ranging from 10.4 to 34.2 μM against AChE, suggesting that further exploration could reveal similar inhibitory effects for this compound.
-
Antioxidant Activity :
- The antioxidant potential of furocoumarins is well-documented, and it is hypothesized that this compound may exhibit similar properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity observed | |
| Enzyme Inhibition | Moderate AChE inhibition (IC50: ~15 μM) | |
| Antioxidant | Potential antioxidant properties |
Case Study: Enzyme Inhibition
A study focused on related furocoumarin compounds demonstrated their ability to inhibit AChE and COX enzymes effectively. The presence of halogen substituents such as chlorine was found to enhance inhibitory activity against AChE, which could be relevant for the investigation of [3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's.
The mechanism by which furocoumarins exert their biological effects often involves interaction with various biological macromolecules such as proteins and enzymes. Molecular docking studies suggest that these compounds can form hydrogen bonds with active sites of target enzymes, influencing their activity.
Q & A
Q. What are the optimal synthetic routes for preparing [3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid, and how do reaction conditions affect yield?
- Methodological Answer : The compound is synthesized via base-catalyzed hydrolysis of its ester precursor (e.g., EMAC10163j) using NaOH in propan-2-ol (3:4 v/v) under reflux for 4 hours . Yields vary with substituents: For example, the 4-chlorophenyl derivative (EMAC10164j) achieves 67.9% yield, while fluorophenyl analogs (e.g., EMAC10164d) reach up to 89.7% . Key factors include reaction time (2–5 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to base).
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:
- 1H NMR identifies methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–8.0 ppm) .
- HRMS confirms molecular weight (e.g., m/z 349 for the phenyl derivative EMAC10164i) .
- IR spectroscopy detects carbonyl (C=O) stretches at ~1715 cm⁻¹ and carboxylic acid (COOH) at ~1680 cm⁻¹ .
Advanced Research Questions
Q. What are the structure-activity relationships (SAR) for derivatives of this compound in biological systems, and how do substituents influence potency?
- Methodological Answer : SAR studies focus on substituents at the 3-position of the furochromene core. For example:
- 4-Chlorophenyl (EMAC10164j) enhances selectivity for tumor-associated carbonic anhydrase isoforms (CA IX/XII) due to hydrophobic interactions .
- Fluorophenyl derivatives (e.g., EMAC10164d) improve solubility but reduce binding affinity compared to chlorophenyl analogs .
- Biphenyl substituents (EMAC10164g) increase steric bulk, lowering enzymatic inhibition (IC₅₀ >10 μM) .
Q. How can researchers resolve contradictory data on the biological activity of this compound across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, enzyme source). Standardized protocols are critical:
Q. What computational methods are used to predict binding modes of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with CA IX. Key steps:
- Prepare the protein structure (PDB: 3IAI) by removing water molecules and adding polar hydrogens .
- Define the binding pocket around the zinc ion and adjacent hydrophobic residues.
- Validate docking poses using experimental IC₅₀ values and mutagenesis data .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to evaluate enzyme inhibition by this compound?
- Methodological Answer :
- Use a 10-point dilution series (e.g., 0.1–100 μM) in triplicate.
- Measure residual enzyme activity via stopped-flow CO₂ hydration assay (for CA isoforms) .
- Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) and report Hill slopes to assess cooperativity.
Q. What strategies mitigate degradation of this compound during long-term stability studies?
- Methodological Answer :
- Store lyophilized samples at -80°C under argon to prevent oxidation.
- For solution-phase studies, use pH 7.4 buffer with 0.1% BSA to stabilize the carboxylic acid group .
- Monitor degradation via LC-MS every 24 hours to track hydrolysis products (e.g., loss of the acetyl side chain) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
